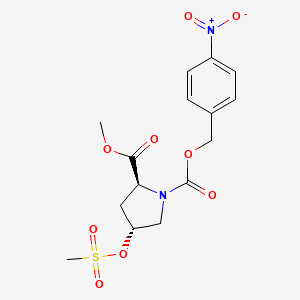
2-Methyl-2-propanamine tungsten(6+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propanamine tungsten(6+) salt is a chemical compound that combines the organic amine 2-Methyl-2-propanamine with tungsten in a +6 oxidation state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propanamine tungsten(6+) salt typically involves the reaction of 2-Methyl-2-propanamine with a tungsten precursor in a controlled environment. One common method is to react 2-Methyl-2-propanamine with tungsten hexachloride (WCl6) in an organic solvent under an inert atmosphere. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-propanamine tungsten(6+) salt can undergo various chemical reactions, including:
Oxidation: The tungsten center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand exchange reactions can occur, where the 2-Methyl-2-propanamine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state tungsten compounds, while reduction reactions may produce lower oxidation state tungsten species .
Scientific Research Applications
2-Methyl-2-propanamine tungsten(6+) salt has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propanamine tungsten(6+) salt involves its interaction with molecular targets through its tungsten center. The tungsten atom can coordinate with various ligands and participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tungsten amine complexes, such as:
- 2-Methyl-1-propanamine tungsten(6+) salt
- 2-Butanamine tungsten(6+) salt
- 1-Butanamine tungsten(6+) salt
Uniqueness
The presence of the 2-Methyl-2-propanamine ligand provides distinct steric and electronic properties compared to other tungsten amine complexes .
Properties
CAS No. |
124235-53-6 |
|---|---|
Molecular Formula |
C16H44N4W |
Molecular Weight |
476.396 |
IUPAC Name |
2-methylpropan-2-amine;tungsten |
InChI |
InChI=1S/4C4H11N.W/c4*1-4(2,3)5;/h4*5H2,1-3H3; |
InChI Key |
NZXTXEMULNSJOT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N.CC(C)(C)N.CC(C)(C)N.CC(C)(C)N.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(4-phenyl-1-piperazinyl)-6-(2-thienyl)-2-pyrimidinyl]aniline](/img/structure/B599862.png)
![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)










